Methyl 4-hydroxy-3-methylbenzoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

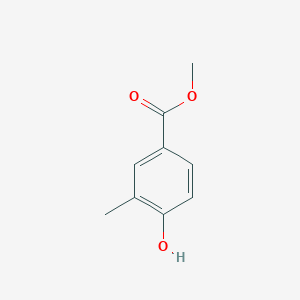

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 4-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMHMOKIFSCFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459737 | |

| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42113-13-3 | |

| Record name | METHYL 4-HYDROXY-3-METHYLBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl 4-hydroxy-3-methylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-hydroxy-3-methylbenzoate, an important intermediate in the development of various pharmaceutical and chemical entities. This document details the synthetic protocol, purification methods, and a full profile of its analytical characterization.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst.

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol: Fischer Esterification

Materials:

-

4-hydroxy-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution, brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system or by recrystallization to obtain a pure product.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the key analytical techniques and the expected data.

Physical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol [1] |

| Melting Point | 124-125 °C |

| Boiling Point | 282.9 ± 20.0 °C (Predicted) |

| Appearance | Light brown to off-white solid |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | d | 1H | Ar-H |

| ~ 7.6 | s | 1H | Ar-H |

| ~ 6.8 | d | 1H | Ar-H |

| ~ 5.5 | s | 1H | -OH |

| 3.85 | s | 3H | -OCH₃ |

| 2.2 | s | 3H | Ar-CH₃ |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Assignment |

| ~ 167 | C=O |

| ~ 158 | Ar-C-OH |

| ~ 131 | Ar-C |

| ~ 130 | Ar-C |

| ~ 124 | Ar-C |

| ~ 122 | Ar-C |

| ~ 115 | Ar-C |

| 51.8 | -OCH₃ |

| 16.0 | Ar-CH₃ |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | O-H stretch (phenolic) |

| 3050-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1720-1700 | C=O stretch (ester) |

| 1600, 1500 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (ester) |

2.2.3. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion)[1] |

| 135 | [M - OCH₃]⁺[1] |

Experimental Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization Workflow

Caption: Characterization workflow for the synthesized product.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-methylbenzoate is an organic compound belonging to the family of hydroxybenzoates, a class of chemicals widely utilized in the pharmaceutical, cosmetic, and food industries for their preservative and medicinal properties. This technical guide provides a comprehensive overview of the chemical properties, structural details, synthesis, and potential biological activities of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a derivative of benzoic acid, featuring a methyl ester at the carboxyl group, a hydroxyl group at the para position (C4), and a methyl group at the meta position (C3) of the benzene ring.

Table 1: Structural and Identification Data for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| SMILES | CC1=C(C=CC(=C1)C(=O)OC)O | [1] |

| InChI | InChI=1S/C9H10O3/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5,10H,1-2H3 | [1] |

| InChIKey | QBMHMOKIFSCFCX-UHFFFAOYSA-N | [1] |

| CAS Number | 42113-13-3 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 166.17 g/mol | [1] |

| Appearance | Light brown to off-white solid | |

| Melting Point | 124-125 °C | |

| Boiling Point | 282.9 ± 20.0 °C (Predicted) | |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | |

| pKa | 8.70 ± 0.18 (Predicted) | |

| LogP | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

-

Mass Spectrometry (GC-MS): The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns can be observed, providing insights into the molecule's structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and the aromatic ring, confirming the presence of these functional groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons, the methyl protons on the ring, the ester methyl protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum reveals unique peaks for each carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common and efficient method for the synthesis of this compound is the Fischer esterification of 4-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst.

Materials:

-

4-hydroxy-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a high-purity solid.

Procedure:

-

Solvent Selection: Choose a suitable solvent system, such as a mixture of ethyl acetate and hexane. The compound should be soluble in the hot solvent and sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent mixture.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Potential Biological Activities and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other phenolic compounds suggests potential biological activities, such as antioxidant and antimicrobial effects.

Antioxidant Activity

Phenolic compounds are known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. The potential antioxidant mechanism of this compound is likely to involve this radical scavenging activity.

Antimicrobial Activity

Hydroxybenzoates (parabens) and their derivatives are widely recognized for their antimicrobial properties. They are thought to disrupt the membrane potential and inhibit the synthesis of DNA, RNA, and key enzymes in microorganisms.

Visualizations

Conclusion

This compound is a compound with a well-defined chemical structure and properties that can be reliably synthesized and purified using standard organic chemistry techniques. While its specific biological roles are an area for further investigation, its structural characteristics suggest potential as an antioxidant and antimicrobial agent. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the applications of this and related compounds.

References

An In-depth Technical Guide on the Solubility of Methyl 4-hydroxy-3-methylbenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-hydroxy-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents qualitative solubility information for the target compound and quantitative data for the closely related compound, methyl 4-hydroxybenzoate, to serve as a valuable estimation tool. Furthermore, a detailed experimental protocol for determining thermodynamic solubility via the shake-flask method is provided to empower researchers to generate precise data for their specific applications.

Introduction

This compound is a significant building block in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for process development, including reaction, purification, and formulation. Understanding the solubility behavior of this compound is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing effective drug delivery systems. This guide aims to provide a foundational understanding of its solubility profile and the methodologies to determine it accurately.

Solubility Profile

Currently, there is a notable absence of published quantitative solubility data for this compound in a range of common organic solvents. However, based on its chemical structure—a benzoate ester with a phenolic hydroxyl group and a methyl substituent—a general qualitative solubility profile can be inferred. The presence of the polar hydroxyl group and the ester functionality suggests that it would be soluble in polar organic solvents.

For the purpose of providing a quantitative reference, the solubility data for the structurally similar compound, methyl 4-hydroxybenzoate (methylparaben), is presented. It is crucial to note that while this data provides a useful approximation, experimental determination is necessary for precise values for this compound.

Table 1: Quantitative Solubility Data for the Structurally Related Compound, Methyl 4-hydroxybenzoate

| Solvent | Temperature (°C) | Solubility |

| Ethanol | 25 | 1 g in 2.5 mL |

| Ethanol | Not Specified | 50 mg/mL[1] |

| Acetone | Not Specified | Freely Soluble |

| Diethyl Ether | Not Specified | Freely Soluble |

Note: "Freely Soluble" is a qualitative term. The data for ethanol provides a more precise measure.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Small vials or flasks with airtight seals

-

A temperature-controlled orbital shaker or a magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker or stirrer. Agitate the samples at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required can vary (typically 24-72 hours) and should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that is within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 g of solvent or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

This comprehensive approach, combining qualitative assessment, data from analogous compounds, and a robust experimental protocol, provides a solid foundation for researchers and professionals working with this compound. The provided methodology will enable the generation of precise and reliable solubility data, which is indispensable for the successful development of pharmaceutical processes and products.

References

An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 42113-13-3 IUPAC Name: methyl 4-hydroxy-3-methylbenzoate

This technical guide provides a comprehensive overview of this compound, a phenolic ester of interest in the fields of medicinal chemistry and drug development. While specific research on this compound is emerging, its structural similarity to other biologically active hydroxybenzoic acid derivatives suggests its potential as a valuable scaffold for further investigation. This document details its chemical and physical properties, provides experimental protocols for its synthesis and biological evaluation, and discusses potential mechanisms of action based on related compounds.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| CAS Number | 42113-13-3 | [1] |

| IUPAC Name | This compound | [1] |

| Physical State | Solid | |

| Melting Point | 124-125 °C | |

| Boiling Point (Predicted) | 282.9 ± 20.0 °C | |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |

| pKa (Predicted) | 8.70 ± 0.18 | |

| Kovats Retention Index | 1557 (Semi-standard non-polar) | [1] |

Synthesis and Purification

The most common method for the synthesis of this compound is the Fischer esterification of the corresponding carboxylic acid, 4-hydroxy-3-methylbenzoic acid, with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

4-hydroxy-3-methylbenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

-

Stir the suspension and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and reduce the volume of methanol under reduced pressure.

-

Pour the concentrated mixture into cold deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield a crystalline solid.

Potential Biological Activities and Applications

Derivatives of p-hydroxybenzoic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[3] While specific quantitative data for this compound is not extensively documented, the activities of structurally related compounds provide a strong rationale for its investigation in drug discovery programs.

Comparative Biological Activity of Related Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound, offering a perspective on its potential therapeutic applications.

| Compound | Biological Activity | Key Findings | Reference |

| 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Anti-cancer (Prostate) | Induces apoptosis by targeting the Akt/NFκB cell survival signaling pathway. | [4] |

| Methyl 3,4-dihydroxybenzoate (MDHB) | Antioxidant, Cytoprotective | Alleviates oxidative damage in granulosa cells by activating the Nrf2 antioxidant pathway. | [5] |

| Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) | Anti-inflammatory | Attenuates inflammatory bowel disease in a zebrafish model by regulating TLR/NF-κB pathways. | [6][7] |

| Methyl 4-hydroxybenzoate (Methylparaben) | Antimicrobial | Widely used as a preservative; inhibits the growth of fungi and yeasts. | [8] |

Potential Mechanism of Action: Inhibition of the Akt/NFκB Pathway

Based on studies of the structurally similar compound 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a plausible mechanism of action for this compound in cancer models is the inhibition of the PI3K/Akt/NFκB signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a variety of in vitro assays can be employed. Below are protocols for evaluating its antioxidant and cytotoxic activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions to obtain various concentrations. Prepare similar dilutions of ascorbic acid.

-

Reaction mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Then, add 100 µL of the DPPH solution to each well and mix.

-

Controls: Prepare a blank (methanol only) and a control (methanol and DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value can be determined by plotting cell viability against the compound concentration.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. While direct biological data on this specific molecule is limited, the information available for structurally related compounds provides a solid foundation and rationale for its further investigation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers and drug development professionals to explore the therapeutic potential of this and similar phenolic esters.

References

- 1. This compound | C9H10O3 | CID 11240684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways [mdpi.com]

- 7. Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 4-hydroxy-3-methylbenzoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Data Presentation

As direct experimental NMR data for methyl 4-hydroxy-3-methylbenzoate is not available in the public domain, we present the data for two closely related compounds: 4-hydroxy-3-methylbenzoic acid and methyl 4-hydroxybenzoate. This information allows for a reliable prediction of the spectral features of this compound.

Table 1: ¹H NMR Spectral Data of 4-Hydroxy-3-methylbenzoic acid

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.69 | d | H-6 |

| 7.64 | dd | H-2 |

| 6.91 | d | H-5 |

| 2.23 | s | CH₃ |

Solvent: D₂O, Frequency: 600 MHz

Table 2: ¹³C NMR Spectral Data of 4-Hydroxy-3-methylbenzoic acid

| Chemical Shift (ppm) | Assignment |

| 171.0 (estimated) | C=O |

| 159.0 (estimated) | C-OH |

| 134.88 | C-6 |

| 131.10 | C-2 |

| 125.0 (estimated) | C-1 |

| 117.16 | C-5 |

| 17.94 | CH₃ |

Solvent: D₂O, Frequency: 600 MHz (Data from 1H-13C HSQC)

Table 3: ¹H and ¹³C NMR Spectral Data of Methyl 4-hydroxybenzoate

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.86 | d | H-2, H-6 |

| ¹H | 6.82 | d | H-3, H-5 |

| ¹H | 3.84 | s | OCH₃ |

| ¹³C | 168.71 | - | C=O |

| ¹³C | 163.57 | - | C-OH |

| ¹³C | 132.78 | - | C-2, C-6 |

| ¹³C | 122.19 | - | C-1 |

| ¹³C | 116.16 | - | C-3, C-5 |

| ¹³C | 52.27 | - | OCH₃ |

Solvent: Methanol-d₄, Frequency: 500 MHz[1]

Predicted Spectral Data for this compound

Based on the data above, the following are the predicted ¹H and ¹³C NMR spectral data for this compound. The introduction of a methyl group at the C-3 position will break the symmetry of the aromatic ring observed in methyl 4-hydroxybenzoate and will cause slight shifts in the signals.

Table 4: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Protons |

| ~7.8 | d | H-2 | 1H |

| ~7.7 | dd | H-6 | 1H |

| ~6.9 | d | H-5 | 1H |

| ~5.0-6.0 | br s | OH | 1H |

| ~3.85 | s | OCH₃ | 3H |

| ~2.2 | s | Ar-CH₃ | 3H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~160 | C-4 |

| ~133 | C-6 |

| ~131 | C-2 |

| ~127 | C-3 |

| ~122 | C-1 |

| ~116 | C-5 |

| ~52 | OCH₃ |

| ~16 | Ar-CH₃ |

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Common choices for this type of compound include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance instrument operating at a ¹H frequency of 400 MHz or higher.

-

Tuning and Shimming: The probe must be tuned to the appropriate nucleus (¹H or ¹³C), and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

-

Spectral Width: Approximately 12-16 ppm.

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Spectral Width: Approximately 200-240 ppm.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR spectra, the relative areas of the signals are determined by integration to establish the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR analysis.

Caption: Molecular structure of this compound with atom numbering for NMR spectral assignment.

Caption: A logical workflow diagram illustrating the key stages of NMR data acquisition and analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry and IR Analysis of Methyl 4-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxy-3-methylbenzoate is a phenolic compound of interest in various chemical and pharmaceutical research areas. As an aromatic ester, its structural elucidation and purity assessment are critical for its application in drug discovery and development. This technical guide provides a comprehensive overview of the mass spectrometry and infrared (IR) spectroscopy analysis of this compound, including detailed experimental protocols, data interpretation, and visual workflows to aid in its characterization.

I. Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₉H₁₀O₃, Molecular Weight: 166.17 g/mol ), gas chromatography-mass spectrometry (GC-MS) is a commonly employed method.[1]

Data Presentation: Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The table below summarizes the major peaks observed in the mass spectrum.

| m/z | Proposed Fragment Ion | Interpretation |

| 166 | [M]⁺• | Molecular Ion |

| 135 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group.[1] |

| 107 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of an aromatic ring. |

Fragmentation Pattern Analysis

The fragmentation of this compound in an EI source can be rationalized as follows:

-

Molecular Ion (m/z 166): The molecule loses an electron to form the molecular ion [C₉H₁₀O₃]⁺•.

-

Loss of Methoxy Radical (m/z 135): The most prominent fragmentation pathway involves the cleavage of the ester's O-CH₃ bond, resulting in the loss of a methoxy radical (•OCH₃) and the formation of a stable acylium ion.[1]

-

Loss of Carbomethoxy Group (m/z 107): Cleavage of the C-C bond between the aromatic ring and the carbonyl group leads to the loss of the entire carbomethoxy group (•COOCH₃), yielding a substituted aromatic cation.

-

Formation of Phenyl Cation (m/z 77): Subsequent fragmentation of the aromatic ring can lead to the formation of the phenyl cation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust GC-MS method is essential for the analysis of this compound. Due to the presence of a polar hydroxyl group, derivatization is often employed to enhance volatility and improve chromatographic peak shape.

1. Sample Preparation (with Derivatization):

-

Extraction: If the analyte is in a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed.

-

Derivatization (Silylation):

-

To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.

-

Cool the sample to room temperature before injection into the GC-MS system.

-

2. GC-MS Parameters:

| Parameter | Value |

| GC Column | Low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature of 100°C, hold for 2 min, then ramp to 280°C at 15°C/min, and hold for 5 min. |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

II. Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its hydroxyl, methyl, ester, and aromatic functionalities. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Data Presentation: Infrared Spectroscopy

The following table summarizes the expected characteristic IR absorption bands for this compound, with assignments based on the analysis of the closely related 4-hydroxy-3-methylbenzoic acid.[2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-3500 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~2955 | C-H stretch (asymmetric) | Methyl (CH₃) |

| ~2927 | C-H stretch (symmetric) | Methyl (CH₃) |

| ~1720-1700 | C=O stretch | Ester Carbonyl |

| ~1610, 1514, 1479 | C=C stretch | Aromatic Ring |

| ~1470 | C-H bend (in-plane) | Methyl (CH₃) |

| ~1378 | C-H bend (symmetric) | Methyl (CH₃) |

| ~1307, 1219, 1190 | C-O stretch | Ester and Phenol |

| ~1142, 1108, 1039 | C-H bend (in-plane) | Aromatic Ring |

Spectral Interpretation

-

O-H Stretching: A broad absorption band in the region of 3300-3500 cm⁻¹ is a clear indication of the presence of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretching: The peaks around 2955 cm⁻¹ and 2927 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the methyl group, respectively.[2] Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band in the range of 1720-1700 cm⁻¹ is characteristic of the ester carbonyl group.

-

C=C Stretching: Multiple sharp bands in the 1610-1479 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.[2]

-

C-O Stretching: The C-O stretching vibrations of the ester and phenolic groups will appear in the fingerprint region, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions due to various bending and stretching vibrations, which are unique to the molecule and can be used for definitive identification.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a simple and rapid technique for obtaining the IR spectrum of a solid sample with minimal sample preparation.

1. Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

2. FTIR Parameters:

| Parameter | Value |

| Spectrometer | A standard FTIR spectrometer equipped with an ATR accessory |

| Spectral Range | 4000 - 400 cm⁻¹ |

| Resolution | 4 cm⁻¹ |

| Number of Scans | 16-32 (signal-averaged) |

| Background | A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis. |

III. Visualizing the Experimental Workflows

To further clarify the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and ATR-FTIR analysis of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The combined application of mass spectrometry and infrared spectroscopy provides a powerful and comprehensive approach for the structural characterization of this compound. GC-MS analysis confirms the molecular weight and reveals key fragmentation pathways, while ATR-FTIR spectroscopy identifies the characteristic functional groups present in the molecule. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently analyze and characterize this important phenolic compound.

References

Potential Biological Activities of Methyl 4-Hydroxy-3-Methylbenzoate: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the potential biological activities of methyl 4-hydroxy-3-methylbenzoate. Due to a notable scarcity of direct experimental data for this specific compound in publicly available scientific literature, this document extrapolates its potential antioxidant, antimicrobial, anti-inflammatory, and cytotoxic properties based on the established activities of structurally analogous compounds. These analogs include methyl 4-hydroxybenzoate (methylparaben), methyl 3,4-dihydroxybenzoate, and other phenolic compounds. The information presented herein is intended to provide a foundational framework for future research.

Introduction

This compound is a phenolic ester with a molecular formula of C₉H₁₀O₃. Its structure, featuring a hydroxyl group and a methyl group on the benzene ring, suggests the potential for a range of biological activities characteristic of phenolic compounds. These activities are largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group and the overall electronic properties of the aromatic ring. This guide summarizes the theoretical potential of this compound in key therapeutic areas and provides detailed experimental protocols and conceptual signaling pathways based on its structural analogs.

Potential Biological Activities

Antioxidant Activity

Structurally similar phenolic compounds are well-documented for their antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.[1] It is hypothesized that this compound possesses similar radical scavenging capabilities.

Quantitative Data for Analogous Compounds:

| Compound | Assay | IC₅₀ Value | Reference |

| Methyl 3,4-dihydroxybenzoate | DPPH Radical Scavenging | Not specified, but demonstrated activity | [2] |

| Phenolic Acid Derivatives | DPPH Radical Scavenging | Varies based on substitution | [3] |

Antimicrobial Activity

Parabens, which are esters of p-hydroxybenzoic acid, are widely used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products.[4] Their mechanism of action is believed to involve the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis.[5] The antimicrobial efficacy of parabens tends to increase with the length of the alkyl chain.[5]

Quantitative Data for Analogous Compounds:

| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |

| Methyl 4-hydroxybenzoate | Staphylococcus aureus | >1.024 mg/ml | [6] |

| Methyl 4-hydroxybenzoate | Escherichia coli | >1.024 mg/ml | [6] |

| Methyl 4-hydroxybenzoate | Helicobacter pylori | 0.128 mg/ml | [6] |

| Methyl 4-hydroxybenzoate | Aspergillus niger | 1 mg/ml | [6] |

| Methyl 4-hydroxybenzoate | Candida albicans | 1 mg/ml | [6] |

| Methyl 4-hydroxybenzoate | Saccharomyces cerevisiae | 1 mg/ml | [6] |

Anti-inflammatory Activity

Salicylates and other phenolic compounds have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways, such as the NF-κB pathway.[7]

Cytotoxic Activity

The cytotoxic potential of phenolic compounds against various cancer cell lines has been a subject of extensive research. The mechanisms often involve the induction of apoptosis and the modulation of cell survival signaling pathways. The cytotoxicity of parabens has been shown to be dependent on the cell line and the length of the ester chain.[8]

Quantitative Data for Analogous Compounds:

| Compound | Cell Line | IC₅₀ Value | Reference |

| Methylparaben | Fish cell lines | Varies | [8] |

| Butylparaben | Fish cell lines | Varies (generally more toxic than methylparaben) | [8] |

| Benzylparaben | Fish cell lines | Varies (generally more toxic than butylparaben) | [8] |

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the free radical scavenging activity of a compound.[9]

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain a range of test concentrations.

-

Assay:

-

In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

Include a blank control (methanol only) and a negative control (methanol and DPPH solution).

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method to assess cell viability.[8]

Materials:

-

This compound

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Visualization of Potential Mechanisms

Experimental Workflow

Caption: General experimental workflow for evaluating the biological activities of a test compound.

Potential Antioxidant Signaling Pathway

Phenolic compounds can activate the Nrf2-ARE pathway, a key regulator of cellular antioxidant responses.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. essfeed.com [essfeed.com]

- 5. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalsciencebooks.info [globalsciencebooks.info]

- 7. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Natural Occurrence of 4-Hydroxy-3-methylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxy-3-methylbenzoic acid and its derivatives, focusing on their discovery, natural occurrence, and biological significance. While quantitative data on the natural abundance of these specific compounds is limited, this document compiles available qualitative information, outlines detailed experimental protocols for their isolation and analysis, and explores their mechanisms of action through key signaling pathways. This guide serves as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery, highlighting the potential of these compounds for further investigation and development.

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4,3-cresotic acid, is a phenolic compound that belongs to the family of hydroxybenzoic acids. It is a derivative of 4-hydroxybenzoic acid with a methyl group at the C3 position. This structural modification influences its physicochemical properties and biological activity. While its presence has been noted in various natural sources, it is often found in low concentrations, making its detection and quantification challenging. This guide will delve into the known natural sources, historical context of its discovery, and relevant biological activities, with a particular focus on its anti-inflammatory potential.

Discovery and Historical Context

The specific historical details surrounding the initial discovery and isolation of 4-hydroxy-3-methylbenzoic acid from a natural source are not well-documented in readily available scientific literature. However, its synthesis was reported in the mid-20th century. A notable early synthesis was described in the Journal of the American Chemical Society in 1945 by King, McWhirter, and Barton, as part of a broader study on the reactions of acetophenols.[1] The compound was also identified as a product of the bacterial metabolism of 2,4-xylenol.[2] Its identification as an endogenous human metabolite found in urine and blood serum has further spurred interest in its biological roles.[2][3]

Natural Occurrence

4-Hydroxy-3-methylbenzoic acid and its derivatives are found in a limited number of natural sources, including plants and as metabolic byproducts in animals and microorganisms.

Botanical Sources

The most cited botanical source of 4-hydroxy-3-methylbenzoic acid is Incarvillea delavayi, a plant species used in traditional Chinese medicine.[3][4] While its presence has been confirmed, detailed quantitative studies on its concentration within this plant are scarce. Other related hydroxybenzoic acids are more widespread, being found in plants such as carrots, oil palm, and grapes.[5]

Other Natural Sources

4-Hydroxy-3-methylbenzoic acid has been detected, though not quantified, in some food products, including chicken and pork.[6][7][8] It is also recognized as a human metabolite, present in both urine and blood serum, likely arising from metabolic processes or the breakdown of other dietary components.[2][3]

Naturally Occurring Derivatives

While the parent acid is the most studied, some naturally occurring derivatives have been identified. These are often esters or more complex structures where the 4-hydroxy-3-methylbenzoic acid moiety is incorporated. For example, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid has been isolated from Myrsine seguinii and has demonstrated anti-inflammatory properties.[9] Another example is 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid methyl ester.[10] Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a closely related compound, is more widespread and found in sources like the roots of Angelica sinensis.[11]

Data Presentation

A significant challenge in the study of 4-hydroxy-3-methylbenzoic acid is the lack of extensive quantitative data in natural sources. Most available literature confirms its presence but does not provide specific concentrations. The following tables summarize the known occurrences.

| Natural Source Category | Specific Source | Compound | Status | Reference |

| Plants | Incarvillea delavayi | 4-Hydroxy-3-methylbenzoic acid | Detected | [3][4] |

| Myrsine seguinii | 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid | Isolated | [9] | |

| Food | Chicken (Gallus gallus) | 4-Hydroxy-3-methylbenzoic acid | Detected | [6][7] |

| Domestic Pig (Sus scrofa domestica) | 4-Hydroxy-3-methylbenzoic acid | Detected | [7][8] | |

| Human | Urine | 4-Hydroxy-3-methylbenzoic acid | Identified | [2] |

| Blood Serum | 4-Hydroxy-3-methylbenzoic acid | Identified | [3] |

Experimental Protocols

The isolation and analysis of 4-hydroxy-3-methylbenzoic acid and its derivatives from natural sources typically involve extraction, chromatographic separation, and spectroscopic identification.

General Extraction and Isolation Protocol from Plant Material

This protocol is a generalized procedure based on common methods for extracting phenolic acids from plants.

-

Sample Preparation: The plant material (e.g., dried roots of Incarvillea delavayi) is ground into a fine powder.

-

Extraction:

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure.

-

The residue is then suspended in water and subjected to liquid-liquid extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity. Phenolic acids are typically found in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification:

-

The bioactive fractions are subjected to column chromatography over silica gel or Sephadex LH-20.

-

A gradient elution is performed with a solvent system such as chloroform-methanol or n-hexane-ethyl acetate to separate the components.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Final Purification: Fractions containing the target compound are combined and may be further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

HPLC Method for Quantitative Analysis of Phenolic Acids

This protocol outlines a typical HPLC method for the analysis of phenolic acids in plant extracts.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is commonly used.

-

Solvent A: Water with 0.1-1% formic acid or acetic acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5% to 40% B

-

25-30 min: 40% to 80% B

-

30-35 min: 80% to 5% B (column wash and re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: DAD detection at multiple wavelengths (e.g., 254 nm, 280 nm, 320 nm). For HPLC-MS, an electrospray ionization (ESI) source in negative ion mode is typically used.

-

Quantification: External standard calibration curves are generated using pure standards of the target compounds.

Signaling Pathways and Mechanisms of Action

While research specifically on 4-hydroxy-3-methylbenzoic acid is limited, studies on closely related derivatives provide insights into their potential mechanisms of action, particularly in inflammation.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. Aberrant activation is linked to numerous inflammatory diseases. The closely related 4-hydroxybenzoic acid has been shown to inhibit the priming and activation of the NLRP3 inflammasome.[6][11][13] This is achieved through its antioxidant properties, which reduce the reactive oxygen species (ROS) that can trigger inflammasome assembly, and by potentially inhibiting the aggregation of the ASC adaptor protein.[11] Given its structural similarity, 4-hydroxy-3-methylbenzoic acid may exert anti-inflammatory effects through a similar mechanism.

References

- 1. Human Metabolome Database: Showing metabocard for 4-Hydroxy-3-methylbenzoic acid (HMDB0004815) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-hydroxy-3-methylbenzoic acid - Wikidata [wikidata.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 4-Hydroxybenzoic acid restrains Nlrp3 inflammasome priming and activation via disrupting PU.1 DNA binding activity and direct antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificarchives.com [scientificarchives.com]

- 8. Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425) - FooDB [foodb.ca]

- 9. 3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid as an anti-inflammatory compound from Myrsine seguinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical 4-HYDROXY-3(3-METHYL-2-BUTENYL)BENZOIC-ACID-METHYL-ESTER | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 11. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Theoretical Properties and Computational Analysis of Methyl 4-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-methylbenzoate, a derivative of benzoic acid, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its theoretical properties and a framework for its computational analysis. While experimental data for this specific ester is limited, this document leverages available information on its parent compound, 4-hydroxy-3-methylbenzoic acid, and established computational methodologies to offer a detailed profile. This guide covers physicochemical properties, spectroscopic analysis, and a hypothetical but robust computational workflow including Density Functional Theory (DFT) calculations and molecular docking simulations, crucial for predicting its behavior and potential applications in drug discovery and material design.

Introduction

This compound belongs to the class of aromatic esters, which are prevalent in natural products and synthetic compounds with diverse biological activities. The structural features of this molecule, including a hydroxyl group, a methyl group, and a methyl ester on a benzene ring, suggest its potential for various molecular interactions, making it a candidate for investigation in drug development and as a building block in chemical synthesis. Understanding its electronic and structural properties through theoretical and computational methods is paramount for elucidating its structure-activity relationships and guiding further research.

Physicochemical and Spectroscopic Properties

Quantitative data available for this compound and its parent acid are summarized below. This information is critical for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

A compilation of the known and computed physicochemical properties of this compound is presented in Table 1.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₃ | PubChem[1] |

| Molecular Weight | 166.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 42113-13-3 | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)O | PubChem[1] |

| InChI Key | QBMHMOKIFSCFCX-UHFFFAOYSA-N | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of a compound. The available spectroscopic information for this compound and its parent acid is summarized in Tables 2-5.

2.2.1. 1H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.69 | d | Ar-H |

| 7.64 | dd | Ar-H |

| 6.91 | d | Ar-H |

| 2.23 | s | Ar-CH₃ |

Table 2: 1H NMR Spectral Data of 4-hydroxy-3-methylbenzoic acid (600 MHz, H₂O).[2]

2.2.2. Infrared (IR) Spectroscopy

Vapor phase IR spectral data is available for this compound.[1] Key absorptions are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Medium | O-H stretch (hydroxyl) |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester) |

Table 3: Key IR Absorptions for this compound.

2.2.3. Mass Spectrometry (MS)

GC-MS data from the NIST database provides the mass-to-charge ratios of the primary fragments of this compound.[1]

| m/z | Relative Intensity | Possible Fragment |

| 166 | High | [M]⁺ (Molecular ion) |

| 135 | High | [M - OCH₃]⁺ |

| 107 | Medium | [M - COOCH₃]⁺ |

Table 4: Mass Spectrometry Data for this compound.

2.2.4. UV-Vis Spectroscopy

Specific UV-Vis data for this compound is not available. However, for its parent acid, 4-hydroxy-3-methylbenzoic acid, the UV-Vis spectrum would be expected to show absorptions characteristic of a substituted benzene ring.

| λmax (nm) | Solvent |

| ~250-260 | Ethanol/Methanol |

| ~280-290 | Ethanol/Methanol |

Table 5: Predicted UV-Vis Absorption Maxima for this compound.

Theoretical and Computational Analysis

Due to the limited experimental data on the biological and detailed physicochemical properties of this compound, computational analysis serves as a powerful tool to predict its behavior and guide experimental design.

Computational Methodology

A typical computational workflow for analyzing a small molecule like this compound involves several steps, starting from geometry optimization to more complex simulations like molecular docking.

3.1.1. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide insights into its optimized geometry, electronic properties, and spectroscopic features.

-

Protocol for DFT Calculations:

-

Structure Preparation: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This level of theory is known to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). These frequencies can be compared with experimental IR and Raman spectra.

-

Electronic Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) are calculated.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule to a protein target.

-

Protocol for Molecular Docking:

-

Target Selection: A biologically relevant protein target is identified.

-

Protein and Ligand Preparation: The 3D structures of the protein (from the Protein Data Bank) and the ligand (this compound, optimized using DFT) are prepared. This includes adding hydrogen atoms, assigning charges, and removing water molecules.

-

Binding Site Definition: The active site of the protein is defined based on known co-crystallized ligands or through binding pocket prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to sample a large number of possible conformations of the ligand within the protein's active site.

-

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Potential Applications in Drug Development

Derivatives of hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The structural similarity of this compound to these compounds suggests its potential as a lead molecule in drug discovery.

Hypothetical Signaling Pathway Interaction

Given the lack of specific biological data, we can hypothesize a potential interaction pathway. For instance, many phenolic compounds are known to interact with enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). A molecular docking study could investigate the binding of this compound to the active site of COX-2.

Conclusion

This technical guide provides a foundational understanding of the theoretical properties and a roadmap for the computational analysis of this compound. While there is a need for more extensive experimental validation, the compiled data and the proposed computational workflows offer a robust starting point for researchers and scientists. The in-silico approaches outlined herein are instrumental in predicting the molecular behavior of this compound, thereby accelerating its potential discovery and application in the fields of drug development and materials science. Future experimental work should focus on acquiring detailed spectroscopic data and evaluating the biological activities predicted by computational models.

References

physical properties like melting point and boiling point of methyl 4-hydroxy-3-methylbenzoate

An In-depth Technical Guide to Methyl 4-hydroxy-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of this compound, along with detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physical Properties

This compound is a compound of interest in various chemical and pharmaceutical research areas. A clear understanding of its physical properties is fundamental for its application and manipulation in a laboratory setting.

Data Presentation

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Melting Point | 124-125 °C | [1] |

| Boiling Point | 282.9 ± 20.0 °C (Predicted) | [1] |

| Molecular Formula | C₉H₁₀O₃ | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Light brown to off-white Solid | [1] |

Experimental Protocols

Accurate determination of physical properties is crucial for the identification and purity assessment of a compound. The following sections detail the standard methodologies for measuring the melting and boiling points of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary tube method, a common and reliable technique for melting point determination.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)[3]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (for Thiele tube method)[3]

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a mortar and pestle.[4]

-

Introduce the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.[5]

-

Compact the sample at the bottom of the tube by tapping the sealed end gently on a hard surface.[5]

-

-

Using a Thiele Tube:

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of rubber tubing, ensuring the sample is level with the thermometer bulb.[3]

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.[3]

-

Clamp the Thiele tube to a retort stand and immerse the thermometer and attached capillary tube into the oil bath.[6]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner.[1] The shape of the tube will ensure even heat distribution through convection currents.

-

Heat rapidly at first to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point.

-

-

Using a Digital Melting Point Apparatus:

-

Place the prepared capillary tube into the sample holder of the apparatus.[5]

-

Set the starting temperature to about 15-20 °C below the expected melting point.[5]

-

Set the heating rate (ramp rate) to 1-2 °C per minute for an accurate measurement.[5]

-

Observe the sample through the magnifying lens.

-

Record the temperature at the onset of melting and when the sample is completely liquefied.[5]

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Since only a predicted boiling point is available, experimental determination is important. The following outlines two common methods.

This method is suitable when a sufficient quantity of the liquid is available (typically >5 mL).[8]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or Bunsen burner

-

Boiling chips

Procedure:

-

Place a small volume of this compound (if in liquid form) into the distillation flask, along with a few boiling chips to ensure smooth boiling.[9]

-

Assemble the distillation apparatus as shown in standard laboratory manuals. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[10]

-

Begin heating the distillation flask gently.[11]

-

As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the substance.[11]

-

Record the constant temperature at which the liquid is distilling. This is the boiling point.[10]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

This method is ideal when only a small amount of the substance is available.[8][12]

Apparatus:

-

Small test tube or fusion tube[12]

-

Capillary tube (sealed at one end)[12]

-

Thermometer[12]

-

Thiele tube or a beaker with heating oil[12]

-

Rubber band or tubing to attach the test tube to the thermometer[12]

Procedure:

-